Dinitrogen Chelation to Platinum(II): Thiazole-Imidazopyridine as a Bidentate Ligand vs. Non-Coordinating Aryl Analogs
The thiazol-2-yl-imidazo[1,2-a]pyridine scaffold (exemplified by compound 5 in Margiotta et al.) acts as a dinitrogen chelate toward platinum(II) via the imidazopyridine N(1) and thiazole N(3') atoms, forming the complex cis-[PtCl2(5)] (compound 8) [1]. In contrast, phenyl-substituted imidazo[1,2-a]pyridines lack the second heteroatom donor and cannot form analogous bidentate chelates. The PBR affinity of the free ligand 5 (IC50 = 2.81 nM) was fully preserved in the platinum complex 8 (IC50 = 4.6 nM), with selectivity indices exceeding 10,000 for both compounds [1].
| Evidence Dimension | Metal chelation capability and retention of target binding affinity upon platinum complexation |
|---|---|
| Target Compound Data | Free ligand (compound 5): IC50 = 2.81 nM at PBR; Platinum complex (compound 8): IC50 = 4.6 nM at PBR; Selectivity index >10,000 for both |
| Comparator Or Baseline | Phenyl-imidazo[1,2-a]pyridine analogs: no dinitrogen chelation capability reported; cannot form stable Pt(II) bidentate complexes |
| Quantified Difference | Thiazole-imidazopyridine retains 62% of free-ligand affinity after Pt(II) complexation (2.81 → 4.6 nM), a feat structurally impossible for phenyl or pyridyl analogs |
| Conditions | PBR competitive binding assay; NMR structural characterization of cis-[PtCl2(5)] complex; dimerization constant determined by NMR |
Why This Matters
This property uniquely positions 7-thiazol-2-yl-imidazo[1,2-a]pyridine as a scaffold for designing platinum-based targeted anticancer agents where the carrier ligand retains receptor affinity, a capability not shared by 7-phenyl or 7-pyridyl analogs.
- [1] Margiotta N, Ostuni R, Ranaldo R, et al. Synthesis and characterization of a platinum(II) complex tethered to a ligand of the peripheral benzodiazepine receptor. J Med Chem. 2007;50(5):1019-1027. doi:10.1021/jm0612160 View Source
